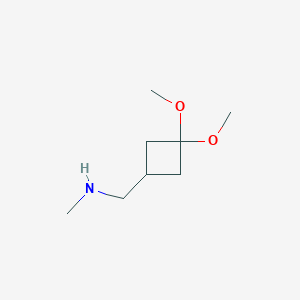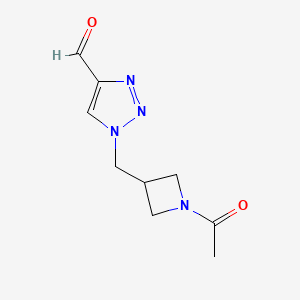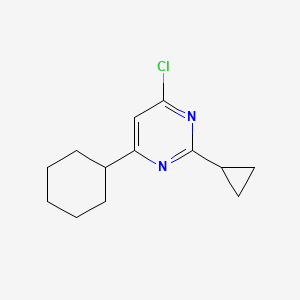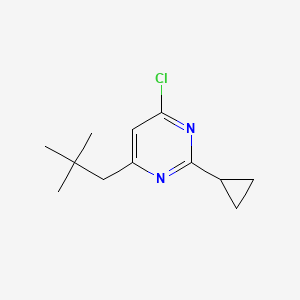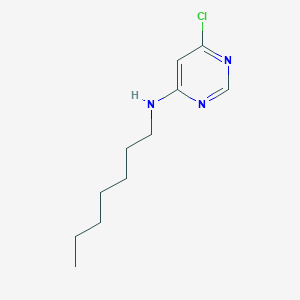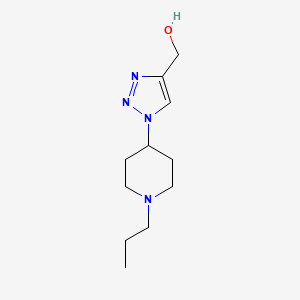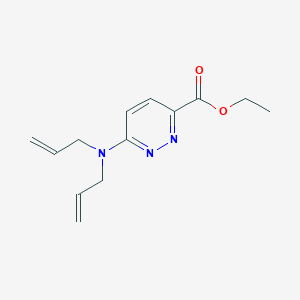
Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often starts with a Knorr’s reaction . The production of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is followed by alkylation with ethyl chloroacetate by K2CO3 in dimethylformamide producing the related N-ethyl carboxylate pyrrole .
Molecular Structure Analysis
The molecular formula of Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate is C7H8N2O2 and its molecular weight is 152.15 .
Chemical Reactions Analysis
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . This makes them a subject of interest in the field of organic synthesis due to their various chemical and biological applications .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 37.0 to 41.0 °C and a boiling point of 160 °C/88 mmHg . It is soluble in methanol .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research has explored various synthesis techniques for pyrimidine derivatives, including Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate. These methods involve cyclocondensation reactions under different conditions, offering pathways to novel compounds with potential applications in medicinal chemistry and materials science (Zanatta et al., 2015).
Covalent Hydration Studies : Investigations into the covalent hydration of pyrimidine derivatives have provided insights into the chemical behavior and stability of these compounds under various conditions, informing their potential applications in chemical synthesis and drug development (Matsumoto et al., 1980).
Biomedical Applications
Antiviral Activity : Some studies have explored the antiviral potential of pyrimidine derivatives, with specific compounds showing inhibitory activity against various viruses. This research opens avenues for the development of new antiviral agents based on pyrimidine scaffolds (Hocková et al., 2003).
Antimicrobial Evaluation : The antimicrobial properties of new pyrimidine derivatives have been assessed, indicating their potential as leads for developing new antimicrobial agents. This line of research is crucial for addressing the growing challenge of antibiotic resistance (Farag et al., 2008).
Nonlinear Optical Applications : A comparative analysis of thiopyrimidine derivatives, including pyrimidine analogs, has been conducted for their nonlinear optical (NLO) properties. Such studies are essential for advancing the use of these compounds in optoelectronic devices and materials (Hussain et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)10-6-9(12-7-13-10)5-8-3-4-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPVTKHKNKIQMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



